4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a thiophene derivative with a pyrimidine precursor. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids or bases, along with specific solvents, are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: A parent compound with a similar fused ring system but lacking the chlorine, ethyl, and isopropyl substituents.
4-Chloro-6-methyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine: A closely related compound with a methyl group instead of an ethyl group.
6-Ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine: A similar compound without the chlorine substituent.
Uniqueness
4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine is unique due to the specific combination of substituents on the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-6-ethyl-2-propan-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-4-7-5-8-9(12)13-10(6(2)3)14-11(8)15-7/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTKFUMTISYJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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